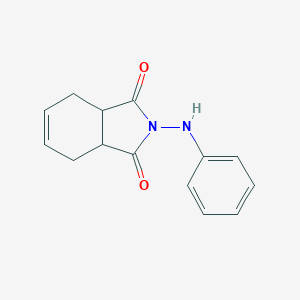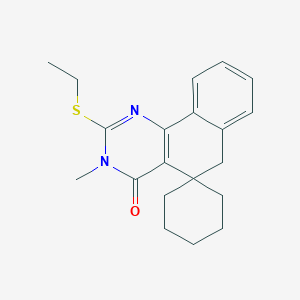
1H-ISOINDOLE-1,3(2H)-DIONE, 3a,4,7,7a-TETRAHYDRO-2-(PHENYLAMINO)-
Vue d'ensemble
Description
1H-ISOINDOLE-1,3(2H)-DIONE, 3a,4,7,7a-TETRAHYDRO-2-(PHENYLAMINO)- (hereafter referred to as “1H-ISOINDOLE”) is an organic compound belonging to the isoindole family. It is a small molecule with two nitrogen atoms, two oxygen atoms and one carbon atom. 1H-ISOINDOLE is a synthetic compound, meaning it cannot be found in nature and must be created in the lab. It is used in a variety of scientific research applications, including as a fluorescent dye, an enzyme inhibitor, and a drug candidate.
Applications De Recherche Scientifique
Anticancer Activities
The compound has been used in the synthesis of new potential antitumor agents. A series of twenty-two compounds were synthesized, characterized by the presence of the 7-(3′,4′,5′-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine pharmacophore modified at its 2-position . These compounds showed significant activity against HeLa, A549, and HT-29 cancer cells .
Antifungal Activity
The compound has been associated with antifungal activity. Several synthetic and natural naphthoquinone derivatives have been associated with antifungal activity . The pathogenicity of Candida albicans, a fungus known to exist in the normal human flora, has been associated with fungus conversion from cellular yeast to filamentous form . The inhibition of this process by several anilino-, dianilino-, phenoxy-, and diphenoxy-1,4-naphthoquinones was investigated .
Tubulin Polymerization Inhibitors
The compound has been used in the design and synthesis of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors . Tubulin polymerization is a vital process in cell division, and its inhibition can lead to cell death, making it a target for anticancer therapies .
Designing New Molecules
Isoindoline-1,3-dione, a moiety in the compound, has been used in designing new molecules . This has received considerable attention due to their use in a wide range of applications .
Antitubercular Agents
1,4-Naphthoquinones, possessing a substituent like an anilino group in the two position, have been the subject of intensive research. Many of them find use in a variety of medicinal and biological applications, such as antituberculars .
Antimalarial Agents
The compound has been associated with antimalarial activities. 1,4-Naphthoquinones, possessing a substituent like an anilino group in the two position, have been used as antimalarials .
Mécanisme D'action
Target of Action
The primary targets of the compound 2-anilino-3a,4,7,7a-tetrahydroisoindole-1,3-dione are currently unknown. This compound belongs to the class of N-isoindoline-1,3-diones , which are aromatic compounds characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . These compounds have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis . .
Mode of Action
N-isoindoline-1,3-diones are known for their diverse chemical reactivity , suggesting that this compound may interact with its targets through various mechanisms, potentially leading to changes in cellular processes.
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Given the potential applications of n-isoindoline-1,3-diones in pharmaceutical synthesis , it’s plausible that this compound could affect a variety of biochemical pathways.
Propriétés
IUPAC Name |
2-anilino-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-13-11-8-4-5-9-12(11)14(18)16(13)15-10-6-2-1-3-7-10/h1-7,11-12,15H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHYKVOJOGRKBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976668 | |
| Record name | 2-Anilino-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-ISOINDOLE-1,3(2H)-DIONE, 3a,4,7,7a-TETRAHYDRO-2-(PHENYLAMINO)- | |
CAS RN |
61152-63-4 | |
| Record name | 3a,4,7,7a-Tetrahydro-2-(phenylamino)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61152-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(phenylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061152634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Anilino-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















